molecular formula C10H22N2O B15261198 3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol

3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol

Cat. No.: B15261198
M. Wt: 186.29 g/mol
InChI Key: QCQAEGPZOWTEGQ-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H21NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpyrrolidin-3-ol with 1-amino-2-methylbutan-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methylbutan-2-amine: Similar in structure but lacks the pyrrolidin-3-ol moiety.

    tert-Butylthiol: Contains a thiol group instead of an amino group.

    (1-Amino-2-methylbutan-2-yl)(methyl)amine: Similar backbone but different functional groups.

Uniqueness

3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(1-amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C10H22N2O/c1-4-9(2,7-11)10(13)5-6-12(3)8-10/h13H,4-8,11H2,1-3H3

InChI Key

QCQAEGPZOWTEGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCN(C1)C)O

Origin of Product

United States

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